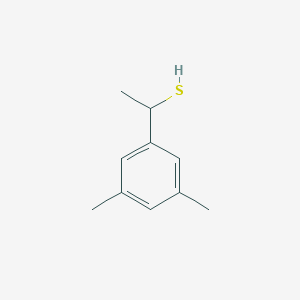
1-(3,5-Dimethylphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14S. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a 3,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically occurs under reflux conditions, leading to the formation of the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group in the presence of a base like sodium hydroxide.
Addition: Electrophiles such as alkyl halides can react with the thiol group in the presence of a catalyst.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to changes in their structure and function.
Oxidative Stress Modulation: The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)ethane-1-thiol: Similar structure but with different positional isomers of the methyl groups.
1-(3,5-Dimethylphenyl)ethanol: Contains a hydroxyl group instead of a thiol group.
3,5-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a thiol group.
Uniqueness: The presence of the thiol group allows for unique chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3 |
InChI Key |
HJDMKLJUDPNRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















